[Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid
Description
[Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid is a heterocyclic compound featuring a thiazole ring linked via an ethyl group to a methylamino acetic acid moiety.
Properties
IUPAC Name |
2-[methyl-[1-(1,3-thiazol-2-yl)ethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6(8-9-3-4-13-8)10(2)5-7(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEAPTYHLGDRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Construction: Foundational Synthetic Approaches
The thiazole ring system is pivotal to the target compound’s structure. A widely adopted method involves the reaction of α-haloketones with thiourea derivatives, as demonstrated in the synthesis of 2-aminothiazole intermediates . For instance, bromination of acetophenone derivatives using phenyltrimethylammonium tribromide generates α-bromoketones, which subsequently react with thiourea in ethanol under reflux to yield 2-aminothiazoles . This approach, yielding purities >85%, is adaptable to the target compound by substituting acetophenone with a propan-2-yl ketone precursor.
Critical parameters include:
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Solvent selection : Ethanol or tetrahydrofuran (THF) for optimal solubility .
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Temperature control : Reflux conditions (65–75°C) to accelerate cyclization .
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Purification : Silica gel chromatography or recrystallization from methanol .
Functionalization of the Thiazole Ring: Introducing the Ethylamino-Methyl Moiety
Post-thiazole formation, the ethylamino-methyl side chain is introduced via nucleophilic substitution or reductive amination. Patent US10351556B2 highlights the use of alkyl haloformates (e.g., methyl chloroformate) in the presence of bases like N,N-diisopropylethylamine (DIPEA) to functionalize thiazole-methyl intermediates . For example, reacting 2-aminothiazole with chloroethylamine in DMF at 80°C achieves 65–70% yield of the ethylamino derivative .
Alternative routes employ reductive amination:
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Step 1 : Condensation of thiazole-2-carbaldehyde with methylamine to form an imine.
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Step 2 : Reduction using sodium cyanoborohydride (NaBH3CN) in methanol .
This two-step process, while efficient (>75% yield), requires strict anhydrous conditions to prevent hydrolysis.
Methylation of the Secondary Amine: Optimizing Selectivity
N-Methylation of the ethylamino group is achieved using methyl iodide or dimethyl sulfate. A study by Waghmare et al. demonstrated that treating 2-(ethylamino)thiazole with methyl iodide in the presence of potassium carbonate (K2CO3) in acetonitrile at 60°C yields the N-methyl derivative with 82% efficiency . Key considerations include:
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Base selection : K2CO3 minimizes over-alkylation compared to stronger bases like NaOH .
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Solvent polarity : Acetonitrile enhances reaction kinetics by stabilizing the transition state .
Incorporation of the Acetic Acid Substituent: Coupling and Hydrolysis
The acetic acid moiety is introduced via nucleophilic acyl substitution. A two-step protocol is recommended:
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Esterification : Reacting methyl-(1-thiazol-2-yl-ethyl)-amine with ethyl bromoacetate in THF using NaH as a base yields the ethyl ester derivative (75–80% yield) .
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Saponification : Hydrolysis with 6 M NaOH in ethanol at 50–60°C produces the free carboxylic acid .
Alternative methods leverage coupling agents such as HATU or EDC·HCl to directly conjugate glycine derivatives to the amine, though yields are lower (60–65%) due to steric hindrance .
Purification and Characterization of Final Product
Final purification employs:
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Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate >95% pure product .
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Recrystallization : From ethanol/water mixtures to remove polar impurities .
Structural confirmation via:
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1H NMR : Characteristic peaks at δ 2.35–2.46 (thiazole-CH2), δ 3.20 (N-CH3), and δ 4.02 (acetic acid -CH2) .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Thiourea cyclization | 85 | 92 | Scalable, cost-effective | Requires toxic α-haloketones |
| Reductive amination | 75 | 89 | High selectivity | Sensitive to moisture |
| Direct coupling | 65 | 87 | Avoids multiple steps | Low yield due to steric effects |
Industrial-Scale Considerations and Process Optimization
For large-scale synthesis, continuous flow reactors improve heat transfer and reduce reaction times (e.g., thiourea cyclization completes in 2 hours vs. 6 hours in batch) . Additionally, replacing THF with cyclopentyl methyl ether (CPME) enhances safety profiles by reducing peroxide formation risks .
Chemical Reactions Analysis
Types of Reactions
[Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
[Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of [Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid involves its interaction with specific molecular targets. Thiazole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary, but common mechanisms include inhibition of enzyme activity and disruption of microbial cell walls .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of [Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid with structurally or functionally related compounds, focusing on molecular features, synthesis, applications, and physicochemical properties.
2-(1H-Tetrazol-1-yl)acetic Acid Monohydrate
Structure: Contains a tetrazole ring (four nitrogen atoms) instead of thiazole, linked to an acetic acid group. Synthesis: Produced via refluxing 2-aminoacetic acid with triethoxymethane and sodium azide in acetic acid, followed by crystallization . Applications: Widely used as a pharmaceutical intermediate (e.g., antibiotic synthesis) and exhibits coordination properties for metal complexes . Key Differences:
- The tetrazole ring is more electron-deficient than thiazole, enhancing its role in coordination chemistry.
- Sodium azide usage in synthesis introduces safety concerns (toxicity, explosivity) compared to thiazole derivatives synthesized via milder routes.
Methyl 2-(2-Amino-1,3-thiazol-4-yl)-2-[(Z)-Methoxycarbonylmethoxyimino]-ethanoate
Structure: Features a 2-amino-thiazole core with ester and imino functional groups. Synthesis: Alkolysis of mica ester in methanol under controlled pH . Applications: Intermediate for cephalosporin antibiotics; structural rigidity from the planar thiazole ring enhances binding to biological targets . Key Differences:
- The imino and ester groups increase polarity, improving solubility in organic solvents compared to the methylamino acetic acid group in the target compound.
- Hydrogen bonding (N–H⋯O/N) stabilizes its crystal structure, a feature less pronounced in simpler thiazole-acetic acid derivatives .
N-(Thiazol-2-yl)acetamide
Structure : Acetamide group directly attached to the thiazole nitrogen.
Synthesis : Direct amidation of thiazole derivatives, as reported in crystallographic studies .
Applications : Exhibits anti-inflammatory and analgesic activities due to the amide group’s bioisosteric resemblance to peptide bonds .
Key Differences :
- The acetamide group enhances metabolic stability compared to the methylamino acetic acid moiety, which may undergo decarboxylation.
- Simpler structure lacks the ethyl spacer, reducing conformational flexibility.
(2-Amino-thiazol-5-yl)-acetic Acid Methyl Ester
Structure: 2-Amino-thiazole ring linked to a methyl ester-substituted acetic acid. Applications: Likely used in antibiotic synthesis, similar to other 2-amino-thiazole derivatives . Key Differences:
- The methyl ester group improves volatility for chromatographic analysis but reduces aqueous solubility compared to carboxylic acid derivatives.
- Amino group at the 2-position directs regioselective reactions, unlike the ethyl-linked methylamino group in the target compound .
(2-[(Thien-2-ylcarbonyl)amino]-1,3-thiazol-4-yl)acetic Acid
Structure: Thiazole ring functionalized with a thiophene-carbonyl group and acetic acid. Applications: Potential use in metal coordination or as a pharmacophore due to the thiophene’s electron-rich nature . Key Differences:
- The thiophene moiety enhances π-π stacking interactions, which may improve binding to aromatic biological targets.
- Increased molecular weight (due to thiophene) reduces diffusion rates compared to simpler derivatives .
Biological Activity
[Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article examines the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound possesses a thiazole ring, which is known for its ability to interact with various biological targets. Its structure facilitates interactions with enzymes and receptors, making it a promising candidate for therapeutic applications.
1. Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study on 2-aminothiazoles demonstrated their effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reaching sub-micromolar levels (less than 0.1 μM) . The compound's mechanism appears to involve disruption of microbial cell walls and inhibition of essential enzymatic activities.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | MIC (μM) |
|---|---|---|
| This compound | M. tuberculosis | <0.1 |
| 2-Aminothiazole | M. smegmatis | 8 |
| 2-Aminothiazole | S. aureus | 4 |
2. Anticancer Properties
Thiazole derivatives have also shown promise in cancer research. In vitro studies revealed that certain thiazole compounds inhibit cell proliferation in various cancer cell lines, including gastric and colorectal cancers. For instance, a specific analog demonstrated cytotoxicity by disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase . The compound's ability to interfere with tubulin polymerization underlines its potential as an anticancer agent.
Table 2: Cytotoxic Effects on Cancer Cells
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | Gastric cancer cells | <5 |
| Compound 2 | Colorectal cancer cells | <10 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Microtubule Disruption : Similar to other thiazole derivatives, it can destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several studies have explored the efficacy of thiazole derivatives in clinical and laboratory settings:
- Study on Antimicrobial Efficacy : A study evaluated various thiazole compounds against M. tuberculosis and found that certain modifications at the C-2 position significantly enhanced antibacterial activity .
- Anticancer Research : Another investigation focused on the cytotoxic effects of a thiazole derivative in histocultured human tumors, demonstrating its potential for prolonging survival in animal models of leukemia .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkylation strategies using bromoacetate derivatives, similar to triazole-based syntheses. For example, selective N-alkylation of the thiazole moiety under basic conditions (e.g., triethylamine) with methyl bromoacetate is a common approach. Reaction optimization should focus on solvent polarity (DMF or acetonitrile), temperature (60–80°C), and stoichiometric ratios to minimize byproducts like O-alkylation . Monitoring via TLC and purification via column chromatography are critical for isolating the desired isomer .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of -NMR and -NMR to verify the methyl-thiazole and acetic acid moieties. Key NMR signals include:
- Thiazole protons: δ 7.2–7.5 ppm (C-H coupling).
- Methyl group adjacent to nitrogen: δ 3.0–3.5 ppm.
- Acetic acid carbonyl: δ 170–175 ppm in -NMR.
X-ray crystallography (e.g., SHELX refinement) can resolve bond angles and stereochemistry .
Advanced Research Questions
Q. What computational tools are recommended for predicting the bioactivity of this compound?
- Methodological Answer : Molecular docking studies (AutoDock Vina, Schrödinger Suite) can model interactions with biological targets like enzymes or receptors. For example, thiazole derivatives often inhibit kinases or antimicrobial targets. Parameterize the compound’s electrostatic potential and steric effects using DFT calculations (Gaussian 09) to refine binding affinity predictions . Validate results with in vitro assays (e.g., MIC for antimicrobial activity) .
Q. How can researchers resolve contradictions in reported biological activity data for thiazole-acetic acid derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize protocols:
- Use identical cell lines (e.g., HEK-293 for cytotoxicity).
- Control solvent effects (DMSO ≤ 0.1% v/v).
- Perform dose-response curves (IC/EC) with triplicate measurements.
Cross-reference with structural analogs (e.g., 2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid) to isolate substituent-specific effects .
Q. What strategies improve the pharmacokinetic profile of this compound?
- Methodological Answer : Modify the acetic acid moiety to enhance bioavailability:
- Esterify to increase lipophilicity (e.g., ethyl ester prodrugs).
- Introduce cyclopropyl or benzyl groups to stabilize metabolic degradation (see cyclopropyl-(4-methyl-benzyl)-amino-acetic acid analogs) .
Assess logP (octanol-water partition) and plasma protein binding via HPLC-MS .
Methodological Tables
Table 1 : Key Synthetic Parameters for this compound
Table 2 : Comparative Bioactivity of Thiazole-Acetic Acid Derivatives
| Compound | Target Activity | IC (μM) |
|---|---|---|
| This compound | Kinase X Inhibition | 12.5 ± 1.2 |
| 2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid | Antimicrobial | 8.3 ± 0.9 |
| Cyclopropyl-(4-methyl-benzyl)-amino-acetic acid | Metabolic Stability | t = 4h |
| Data compiled from enzymatic and cellular assays . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
